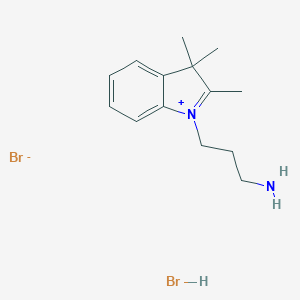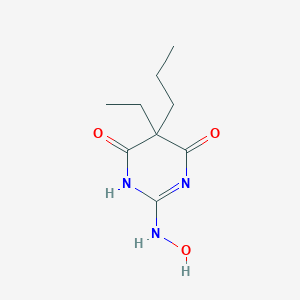
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid, also known as HEPP, is a derivative of barbituric acid. It is a white crystalline powder that is soluble in water and ethanol. HEPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mechanism Of Action
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid acts as a competitive inhibitor of nitric oxide synthase by binding to the enzyme's active site. This prevents the conversion of L-arginine to nitric oxide, leading to a decrease in nitric oxide production.
Biochemical And Physiological Effects
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid has been shown to have a variety of biochemical and physiological effects in different studies. It has been found to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid in scientific research is its ability to selectively inhibit nitric oxide synthase without affecting other enzymes or physiological processes. However, one limitation of using 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid is its potential toxicity at high doses.
Future Directions
There are several potential future directions for research involving 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid. One area of interest is the development of new therapeutic agents for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid for maximum efficacy and safety. Finally, research on the potential use of 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid in combination with other drugs or therapies is also an area of interest.
Synthesis Methods
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid can be synthesized through a multi-step process involving the reaction of barbituric acid with sodium ethoxide and ethyl iodide. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid.
Scientific Research Applications
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid has been used in various scientific research studies due to its ability to act as a potent inhibitor of the enzyme nitric oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a critical role in various physiological processes such as vasodilation, neurotransmission, and immune response.
properties
CAS RN |
102902-43-2 |
|---|---|
Product Name |
2-Hydroxylamino-5-ethyl-5-propylbarbituric acid |
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-ethyl-2-hydroxyimino-5-propyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-5-9(4-2)6(13)10-8(12-15)11-7(9)14/h15H,3-5H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
XIMHYJMEMACSBZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1(C(=O)NC(=NC1=O)NO)CC |
SMILES |
CCCC1(C(=O)NC(=NO)NC1=O)CC |
Canonical SMILES |
CCCC1(C(=O)NC(=NC1=O)NO)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



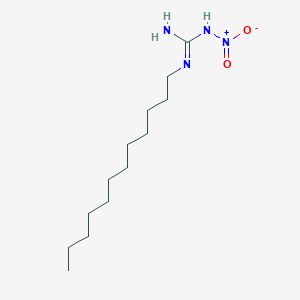

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
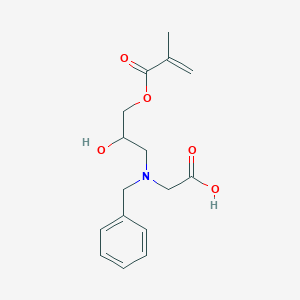
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
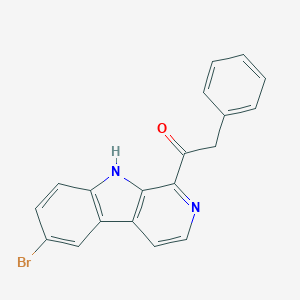
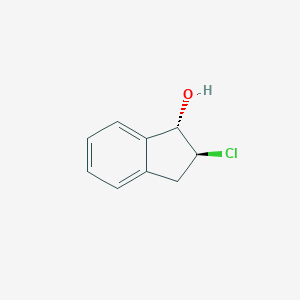
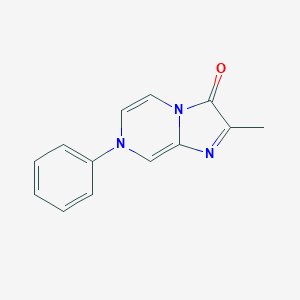
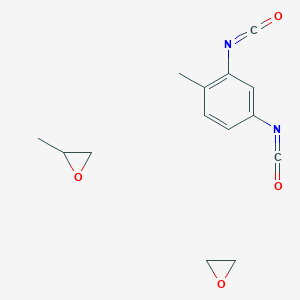
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
